iMAC2

Description

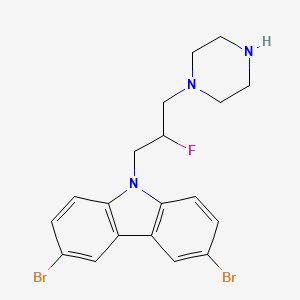

Structure

2D Structure

3D Structure

Properties

CAS No. |

335166-36-4 |

|---|---|

Molecular Formula |

C19H20Br2FN3 |

Molecular Weight |

469.2 g/mol |

IUPAC Name |

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole |

InChI |

InChI=1S/C19H20Br2FN3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24/h1-4,9-10,15,23H,5-8,11-12H2 |

InChI Key |

BSTYITXHUQTYBA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BAI2; BAI 2; BAI-2; Brain-specific angiogenesis inhibitor 2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of mTOR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its signaling pathway is one of the most frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed examination of the mechanism of action of mTOR inhibitors, focusing on the core molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these processes. We present quantitative data in a structured format and include detailed experimental protocols for key assays. Visualizations of the mTOR signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding.

The mTOR Signaling Pathway

mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are differentiated by their protein components and their sensitivity to rapamycin and its analogs (rapalogs).

-

mTORC1: Composed of mTOR, regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (MLST8), proline-rich AKT substrate 40 kDa (PRAS40), and DEP domain-containing mTOR-interacting protein (DEPTOR). mTORC1 is sensitive to acute inhibition by rapamycin. It integrates signals from growth factors, nutrients, energy status, and stress to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors include the S6 kinases (S6K1 and S6K2) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs).

-

mTORC2: Composed of mTOR, rapamycin-insensitive companion of mTOR (Rictor), MLST8, stress-activated protein kinase-interacting protein 1 (mSIN1), protein observed with Rictor-1 (Protor-1/2), and DEPTOR. mTORC2 is generally considered rapamycin-insensitive, although prolonged treatment can inhibit its assembly and function in some cell types. It regulates cell survival and metabolism, as well as the cytoskeleton, primarily through the phosphorylation and activation of Akt, protein kinase C (PKC), and serum/glucocorticoid-regulated kinase 1 (SGK1).

Caption: The mTOR signaling network, depicting the distinct upstream inputs and downstream outputs of mTORC1 and mTORC2.

Classes of mTOR Inhibitors and Their Mechanisms

There are two main classes of mTOR inhibitors, each with a distinct mechanism of action:

2.1. Rapamycin and its Analogs (Rapalogs)

Rapamycin is a macrolide that, after binding to the intracellular receptor FKBP12, forms a complex that allosterically inhibits mTORC1.[1] This inhibition is not directed at the kinase active site but rather prevents the access of some mTORC1 substrates, such as S6K1, to the catalytic site.[1] Consequently, rapalogs are considered partial inhibitors of mTORC1. While effective at inhibiting mTORC1, rapalogs do not directly inhibit mTORC2.[2] However, chronic exposure to rapalogs can disrupt the assembly of mTORC2 in certain cell types.[3]

2.2. ATP-Competitive mTOR Kinase Inhibitors (TORKi)

This second generation of mTOR inhibitors directly targets the ATP-binding site of the mTOR kinase domain.[4][5] By competing with ATP, these inhibitors block the kinase activity of both mTORC1 and mTORC2.[2][6] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapalogs.[7] Examples of TORKi include Torin1, AZD8055, and OSI-027.[2][8]

Quantitative Data on mTOR Inhibitor Activity

The following table summarizes key quantitative data for representative mTOR inhibitors.

| Inhibitor Class | Inhibitor | Target(s) | IC50 / Ki (nM) | Cell-based Assay (Phospho-S6K T389) IC50 (nM) | Cell-based Assay (Phospho-Akt S473) IC50 (nM) |

| Rapalogs | Rapamycin | mTORC1 | Ki: ~0.1 (for FKBP12-rapamycin complex) | ~1-10 | >1000 |

| Everolimus | mTORC1 | Ki: ~0.2 (for FKBP12-everolimus complex) | ~2-20 | >1000 | |

| TORKi | Torin1 | mTORC1/mTORC2 | IC50: ~3 (mTOR) | ~10 | ~50 |

| AZD8055 | mTORC1/mTORC2 | IC50: ~0.8 (mTOR) | ~4 | ~30 | |

| OSI-027 | mTORC1/mTORC2 | IC50: ~22 (mTOR) | ~50 | ~200 |

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.

Detailed Experimental Protocols

4.1. In Vitro mTOR Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified mTOR.

Materials:

-

Active, purified mTOR enzyme (e.g., recombinant human mTOR)

-

Inactive substrate protein (e.g., inactive p70S6K)[9]

-

Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[9]

-

ATP solution (100 µM in kinase buffer)[9]

-

Test inhibitor compound at various concentrations

-

Positive control inhibitor (e.g., Wortmannin)[9]

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody against phospho-p70S6K (Thr389)

-

Secondary HRP-conjugated antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare reactions in a final volume of 50 µL in microcentrifuge tubes.

-

To each tube, add 250 ng of active mTOR and 1 µg of inactive p70S6K substrate.[9]

-

Add the test inhibitor at the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Pre-incubate the enzyme, substrate, and inhibitor for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[9]

-

Incubate the reaction for 30 minutes at 30°C.[9]

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against phospho-p70S6K (Thr389), followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.

4.2. Western Blot Analysis of mTORC1 and mTORC2 Activity in Cells

This protocol assesses the effect of an mTOR inhibitor on the phosphorylation of downstream targets of mTORC1 (S6K) and mTORC2 (Akt) in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, MCF7)

-

Cell culture medium and supplements

-

Test inhibitor compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies:

-

Phospho-p70 S6 Kinase (Thr389)[10]

-

Total p70 S6 Kinase

-

Phospho-Akt (Ser473)

-

Total Akt

-

Loading control (e.g., β-actin)

-

-

Secondary HRP-conjugated antibodies

-

Chemiluminescence substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the test inhibitor at various concentrations for the desired time (e.g., 1-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[11]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibodies (e.g., anti-phospho-p70S6K and anti-phospho-Akt) overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again with TBST and visualize the bands using a chemiluminescence detection system.[11]

-

Strip the membrane and re-probe for total protein levels and a loading control to ensure equal loading.

-

Quantify the band intensities to determine the change in phosphorylation of the target proteins.

Caption: A generalized workflow for assessing mTOR pathway activity in cells via Western blotting.

Conclusion

mTOR inhibitors, encompassing both rapalogs and ATP-competitive kinase inhibitors, represent a significant class of therapeutic agents, particularly in oncology. A thorough understanding of their distinct mechanisms of action is crucial for their rational development and clinical application. The experimental protocols provided herein serve as a foundation for the in-depth investigation of novel mTOR-targeting compounds. The continued exploration of the intricacies of the mTOR signaling network will undoubtedly unveil new therapeutic opportunities.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation and metabolic functions of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of ATP-competitive mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. merckmillipore.com [merckmillipore.com]

iMAC2: A Technical Whitepaper on the Inhibition of the Mitochondrial Apoptosis-Induced Channel

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is implicated in numerous diseases, including cancer and neurodegenerative disorders. A pivotal event in this pathway is the formation of the Mitochondrial Apoptosis-Induced Channel (MAC) in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[1] This document provides a comprehensive technical overview of iMAC2, a potent and specific inhibitor of the MAC. We present its pharmacological data, delineate the signaling pathways it modulates, and provide detailed experimental protocols for its characterization.

Introduction to the Mitochondrial Apoptosis-Induced Channel (MAC)

The Mitochondrial Apoptosis-Induced Channel (MAC) is a high-conductance channel that marks a key commitment step in the intrinsic apoptotic cascade.[1] Its formation is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax and Bak, are essential for the formation of MAC, while anti-apoptotic members, like Bcl-2 and Bcl-xL, prevent its assembly.[1] Upon activation by apoptotic stimuli, Bax and Bak oligomerize in the outer mitochondrial membrane, forming the pore of the MAC.[2][3] This channel facilitates the permeabilization of the outer mitochondrial membrane, allowing for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[2][3][4] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9 and downstream executioner caspases, ultimately leading to cell death.[2][5]

This compound: A Potent Inhibitor of MAC

This compound is a small molecule inhibitor identified as a 3,6-dibromocarbazole piperazine derivative of 2-propanol. It has been characterized as a potent inhibitor of the MAC. Pharmacological studies have demonstrated its efficacy in preventing the release of cytochrome c and suppressing apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay |

| IC50 (MAC Inhibition) | 28 nM | Mitochondrial Patch Clamping |

| IC50 (Cytochrome c Release Inhibition) | 0.68 µM | Bid-induced Bax activation |

| Apoptosis Reduction | >50% | STS-induced apoptosis in FL5.12 cells |

| Physicochemical Properties | |

| Molecular Weight | 542.11 g/mol |

| Formula | C19H20Br2FN3.2HCl |

| Solubility | Soluble to 5 mM in DMSO |

| Purity | ≥98% |

| CAS Number | 335166-00-2 |

Signaling Pathway of MAC-Mediated Apoptosis and this compound Inhibition

The intrinsic apoptosis pathway converges on the mitochondria, where the balance between pro- and anti-apoptotic Bcl-2 family proteins determines the cell's fate. This compound exerts its anti-apoptotic effect by directly inhibiting the MAC, preventing the downstream activation of the caspase cascade.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

MAC Activity Assay using Mitochondrial Patch Clamping

This protocol is adapted from methodologies used to detect MAC activity in apoptotic cells.[1]

Objective: To measure the inhibitory effect of this compound on MAC channel activity.

Materials:

-

FL5.12 cells

-

Apoptosis-inducing agent (e.g., Staurosporine)

-

Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Pipette solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)

-

Bath solution (same as pipette solution)

-

This compound stock solution in DMSO

Procedure:

-

Induce Apoptosis: Treat FL5.12 cells with an appropriate concentration of staurosporine to induce apoptosis and MAC formation.

-

Isolate Mitochondria: Harvest the cells and isolate mitochondria using differential centrifugation.

-

Prepare Mitoplasts: Resuspend the mitochondrial pellet in a hypotonic buffer to rupture the outer mitochondrial membrane and form mitoplasts.[6]

-

Patch Clamping:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 10-20 MΩ.

-

Fill the pipette with the pipette solution.

-

Form a giga-ohm seal with a mitoplast.

-

Establish the whole-mitoplast configuration.

-

Record channel activity at various holding potentials.

-

-

This compound Application:

-

Obtain a baseline recording of MAC activity.

-

Perfuse the bath with the bath solution containing the desired concentration of this compound.

-

Record the channel activity in the presence of this compound to determine the extent of inhibition.

-

-

Data Analysis: Analyze the single-channel recordings to determine the open probability and conductance of the MAC before and after the application of this compound. Calculate the IC50 value from a dose-response curve.

References

- 1. Mitochondrial apoptosis-induced channel - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Patch-clamp technique to study mitochondrial membrane biophysics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of iMAC2 in Blocking Cytochrome c Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of iMAC2, a potent inhibitor of the intrinsic apoptotic pathway. We will delve into its role in blocking the release of cytochrome c from the mitochondria, a critical step in programmed cell death. This document consolidates key quantitative data, provides detailed experimental protocols for studying this compound's effects, and illustrates the underlying signaling pathways.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis. The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. A key event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[1][2] This release triggers a cascade of caspase activation, ultimately leading to cell death.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of MOMP, with pro-apoptotic members like Bax and Bak forming pores in the outer mitochondrial membrane.[3] The formation of these pores, often referred to as the Mitochondrial Apoptosis-Induced Channel (MAC), is the "point of no return" in the apoptotic process.[1][4]

This compound (inhibitor of Mitochondrial Apoptosis-induced Channel 2) is a small molecule inhibitor that has been shown to effectively block apoptosis by preventing MOMP.[5] It is a di-bromocarbazole derivative that directly targets the machinery responsible for cytochrome c release.[6] This guide will explore the molecular mechanisms by which this compound exerts its anti-apoptotic effects.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the Mitochondrial Apoptosis-Induced Channel (MAC).[5] It achieves this by interfering with the oligomerization of the pro-apoptotic proteins Bax and Bak.[7] In healthy cells, Bax is primarily located in the cytosol. Upon receiving an apoptotic stimulus, Bax translocates to the mitochondrial outer membrane, where it undergoes a conformational change and oligomerizes to form pores.[3][7]

This compound has been demonstrated to disrupt the formation of these higher-order Bax/Bak oligomers.[7] Some evidence even suggests that this compound can disassemble pre-formed Bax/Bak oligomers.[6] By preventing the formation of a functional MAC, this compound effectively blocks the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space, thereby halting the progression of apoptosis.

The following diagram illustrates the signaling pathway of intrinsic apoptosis and the point of intervention for this compound.

Caption: Intrinsic apoptosis pathway and this compound's point of inhibition.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound's inhibitory effects on the key events of the intrinsic apoptotic pathway.

Table 1: Inhibitory Concentrations of this compound

| Parameter | IC50 Value | Cell/System | Apoptotic Stimulus | Reference |

| MAC Inhibition | 28 nM | Reconstituted mitochondrial outer membranes | Recombinant Bax | [4] |

| Cytochrome c Release | 0.68 µM | Isolated mitochondria | Bid-induced Bax activation | [5] |

| Apoptosis | >50% inhibition | FL5.12 cells | Staurosporine (STS) | [5] |

| Apoptosis | Inhibition at ≥ 2.5 µM | FL5.12 cells | STS or IL-3 deprivation | [6] |

Table 2: Effect of this compound on the Onset of Mitochondrial Outer Membrane Permeabilization (MOMP)

| Treatment | Onset of MOMP (hours ± SEM) | n | p-value | Reference |

| 1 µM Staurosporine | 6.83 ± 1.1 | 12 | < 0.001 | [6] |

| 1 µM Staurosporine + 0.5 µM this compound | 12.52 ± 0.9 | 9 | < 0.001 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Assessment of Bax Translocation by Immunofluorescence Microscopy

This protocol describes the visualization of Bax translocation from the cytosol to the mitochondria upon induction of apoptosis and its inhibition by this compound.

Materials:

-

HeLa cells

-

Glass coverslips

-

1 µM Staurosporine (STS) in DMSO

-

This compound in DMSO

-

MitoTracker Red CMXRos (e.g., from Thermo Fisher Scientific)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Rabbit anti-Bax (e.g., clone 6A7, 1:200 dilution)

-

Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488 conjugated (1:1000 dilution)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed HeLa cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.

-

Pre-treat cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle (DMSO) for 1 hour.

-

Induce apoptosis by adding 1 µM STS to the media and incubate for 4-6 hours.

-

During the last 30 minutes of incubation, add MitoTracker Red CMXRos to the media at a final concentration of 100 nM to stain the mitochondria.

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Bax antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on glass slides using a suitable mounting medium.

-

Visualize the cells using a confocal microscope. Bax (green) will appear diffuse in the cytosol of healthy and this compound-treated cells, while in apoptotic cells, it will co-localize with the mitochondria (red), appearing as yellow puncta.

Caption: Experimental workflow for visualizing Bax translocation.

Analysis of Bax/Bak Oligomerization by Chemical Cross-linking

This protocol details a method to assess the effect of this compound on the formation of Bax/Bak oligomers in the mitochondrial membrane using the chemical cross-linker DSP (dithiobis(succinimidyl propionate)).

Materials:

-

FL5.12 cells

-

Apoptotic stimulus (e.g., IL-3 withdrawal or Staurosporine)

-

This compound in DMSO

-

Digitonin

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

-

DSP (dithiobis(succinimidyl propionate)) in DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl pH 7.5)

-

Non-reducing SDS-PAGE sample buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibody: Rabbit anti-Bax or anti-Bak

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture FL5.12 cells and induce apoptosis in the presence or absence of this compound.

-

Harvest the cells and wash with cold PBS.

-

Permeabilize the cells with a low concentration of digitonin (e.g., 0.05%) to release the cytosol.

-

Centrifuge to pellet the mitochondrial-enriched fraction.

-

Resuspend the mitochondrial pellet in mitochondrial isolation buffer.

-

Add 1 mM DSP to the mitochondrial suspension and incubate for 30 minutes at room temperature to cross-link proteins in close proximity.

-

Quench the cross-linking reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

-

Lyse the mitochondria and determine the protein concentration.

-

Mix the protein lysates with non-reducing SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against Bax or Bak.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate. Monomeric, dimeric, and higher-order oligomeric forms of Bax/Bak will be visible as distinct bands. This compound treatment is expected to reduce the intensity of the oligomeric bands.

Quantification of Cytochrome c Release by Sandwich ELISA

This protocol describes the quantification of cytochrome c released into the cell culture supernatant of apoptotic cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Apoptotic cells and control cells in culture

-

This compound in DMSO

-

Commercial Cytochrome c ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific)

-

Microplate reader

Procedure:

-

Induce apoptosis in your cell line of choice in the presence or absence of various concentrations of this compound.

-

After the desired incubation time, collect the cell culture supernatant.

-

Centrifuge the supernatant at 1000 x g for 10 minutes to remove any detached cells and debris.

-

Follow the manufacturer's instructions for the Cytochrome c ELISA kit. This typically involves the following steps: a. Adding the collected supernatant (and provided standards) to a microplate pre-coated with a capture antibody for cytochrome c. b. Incubating to allow the cytochrome c to bind to the capture antibody. c. Washing the plate to remove unbound components. d. Adding a detection antibody that binds to a different epitope on the captured cytochrome c. e. Incubating and washing. f. Adding an enzyme-conjugated secondary antibody or a streptavidin-HRP conjugate (if the detection antibody is biotinylated). g. Incubating and washing. h. Adding a substrate solution that will be converted by the enzyme to produce a colored product. i. Stopping the reaction with a stop solution.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of cytochrome c in the samples by comparing their absorbance to the standard curve. A dose-dependent decrease in cytochrome c in the supernatant is expected with increasing concentrations of this compound.

Caption: Logical relationship of events in apoptosis inhibited by this compound.

Conclusion

This compound is a valuable tool for studying the intricacies of the intrinsic apoptotic pathway and holds potential as a therapeutic agent in diseases characterized by excessive apoptosis. Its well-defined mechanism of action, centered on the inhibition of Bax/Bak oligomerization and the subsequent blockade of cytochrome c release, makes it a specific and potent inhibitor of apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and similar compounds on mitochondrial-mediated cell death. Further research into the precise molecular interactions between this compound and the Bcl-2 family proteins will undoubtedly provide deeper insights into the regulation of apoptosis and may pave the way for the development of novel therapeutics.

References

- 1. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Protocols | USF Health [health.usf.edu]

- 3. researchgate.net [researchgate.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Bax Insertion and Oligomerization [bio-protocol.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Bax Forms an Oligomer via Separate, Yet Interdependent, Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of iMAC2 with Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate regulation of apoptosis is pivotal in cellular homeostasis, with the Bcl-2 protein family serving as the central arbitrators of the mitochondrial pathway of programmed cell death. Dysregulation of this pathway is a hallmark of numerous pathologies, including cancer. A key event in mitochondrial apoptosis is the formation of the Mitochondrial Apoptosis-induced Channel (MAC), a high-conductance channel in the outer mitochondrial membrane responsible for the release of pro-apoptotic factors. The formation and activity of MAC are tightly controlled by the interplay of pro- and anti-apoptotic members of the Bcl-2 family. This technical guide delves into the interaction of iMAC2, a small molecule inhibitor of MAC, with the Bcl-2 family proteins. While direct high-affinity binding to individual Bcl-2 family members has not been quantitatively established, compelling evidence points towards this compound's role in modulating the downstream consequences of Bcl-2 family protein interactions, specifically the oligomerization of Bax and Bak. This document provides a comprehensive overview of the known quantitative data, detailed adaptable experimental protocols for studying this interaction, and visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data

The available quantitative data on this compound primarily focuses on its inhibitory effect on the Mitochondrial Apoptosis-induced Channel (MAC) rather than direct binding affinities to individual Bcl-2 family proteins.

| Compound | Target | Assay Type | IC50 | Specificity | Reference |

| This compound | MAC | Patch Clamp on reconstituted mitochondrial outer membranes | ~25 nM | No effect on the Translocase of the Outer Mitochondrial Membrane (TOM) at 500 nM | [1] |

Note: Extensive searches for direct binding affinities (Ki, Kd) of this compound with individual Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) did not yield specific quantitative values. This suggests that this compound may not function as a classical BH3 mimetic that binds with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. Instead, its mechanism appears to be centered on the inhibition of the MAC pore itself and the process of its formation by pro-apoptotic Bax and Bak.

Mechanism of Action of this compound in the Context of Bcl-2 Family Protein Interactions

The prevailing model for this compound's mechanism of action suggests that it interferes with the downstream events of pro-apoptotic Bcl-2 family signaling, specifically the oligomerization of Bax and Bak, which are the core components of the MAC.[2]

Upon apoptotic stimuli, BH3-only proteins either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-xL), leading to the activation of Bax and Bak. Activated Bax and Bak then translocate to the outer mitochondrial membrane, where they oligomerize to form the MAC, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, initiating the caspase cascade.

This compound has been shown to:

-

Inhibit MAC activity: Directly blocks the channel activity of the MAC in patch-clamp experiments.[1]

-

Delay Mitochondrial Outer Membrane Permeabilization (MOMP): In cellular assays, this compound delays the release of mitochondrial intermembrane space proteins.

-

Inhibit Bax relocation: Prevents the translocation of Bax from the cytosol to the mitochondria upon induction of apoptosis.[3]

-

Disassemble Bax/Bak oligomers: It is proposed that this compound can interfere with the formation of higher-order Bax and Bak oligomers, a critical step in MAC formation.[2]

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to investigate the interaction and effects of this compound on the Bcl-2 protein family and apoptosis.

Co-Immunoprecipitation (Co-IP) to Investigate this compound's Effect on Bax/Bak Interaction with Bcl-2 Family Proteins

This protocol is designed to determine if this compound treatment alters the interaction between pro- and anti-apoptotic Bcl-2 family members.

A. Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

This compound

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-Bax, anti-Bak, anti-Bcl-2, anti-Bcl-xL

-

IP-grade antibody against the "bait" protein (e.g., anti-Bcl-2)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

B. Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound or vehicle control for a predetermined time, followed by treatment with an apoptosis-inducing agent.

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C.

-

Immunoprecipitation:

-

Take a small aliquot of the pre-cleared lysate as the "input" control.

-

Incubate the remaining lysate with the IP antibody (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins and the input control by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the "prey" proteins (e.g., anti-Bax, anti-Bak) and the "bait" protein (e.g., anti-Bcl-2).

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

-

Förster Resonance Energy Transfer (FRET) Assay to Monitor this compound's Effect on Bcl-2 Family Protein Interactions in Live Cells

This protocol allows for the real-time monitoring of protein-protein interactions in living cells upon treatment with this compound.

A. Materials:

-

Mammalian cell line suitable for transfection (e.g., HEK293T, HeLa)

-

Expression vectors for fluorescently tagged Bcl-2 family proteins (e.g., Bax-GFP and Bcl-xL-mCherry as a FRET pair)

-

Transfection reagent

-

This compound

-

Apoptosis-inducing agent

-

Confocal microscope equipped for FRET imaging (e.g., with FLIM capabilities)

-

Image analysis software

B. Procedure:

-

Cell Transfection: Co-transfect cells with the expression vectors for the FRET pair.

-

Cell Treatment: After 24-48 hours, treat the cells with this compound or vehicle control, followed by the apoptosis-inducing agent.

-

FRET Imaging:

-

Acquire images of the donor and acceptor fluorescence.

-

Perform FRET analysis using a suitable method (e.g., acceptor photobleaching or sensitized emission).

-

For acceptor photobleaching, measure the donor fluorescence intensity in a region of interest before and after photobleaching the acceptor. An increase in donor fluorescence after bleaching indicates FRET.

-

-

Data Analysis: Quantify the FRET efficiency in control and this compound-treated cells to determine if this compound disrupts the interaction between the tagged proteins.

Cytochrome c Release Assay to Assess this compound's Effect on MOMP

This assay determines the functional consequence of this compound's interaction with the Bcl-2 family-regulated apoptotic pathway.

A. Materials:

-

Cell line of interest

-

This compound

-

Apoptosis-inducing agent

-

Digitonin or other gentle permeabilization buffer

-

Mitochondria isolation kit (optional, for fractionation)

-

Primary antibody: anti-cytochrome c

-

Secondary antibody conjugated to a fluorescent dye

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope or flow cytometer

B. Procedure (Immunofluorescence Method):

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or an apoptosis inducer.

-

Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a gentle detergent like digitonin, which selectively permeabilizes the plasma membrane but not the mitochondrial membranes.

-

Immunostaining:

-

Incubate the cells with an anti-cytochrome c antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern.

-

In apoptotic cells, cytochrome c will be diffusely distributed throughout the cytoplasm.

-

Quantify the percentage of cells with diffuse cytochrome c staining in each treatment group.

-

C. Procedure (Cell Fractionation and Western Blot Method):

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Cell Fractionation: Separate the cytosolic and mitochondrial fractions using a mitochondria isolation kit or a differential centrifugation protocol.

-

Western Blot Analysis:

-

Perform Western blotting on both the cytosolic and mitochondrial fractions.

-

Probe the membranes with an anti-cytochrome c antibody.

-

Use antibodies against cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers to verify the purity of the fractions.

-

Quantify the amount of cytochrome c in the cytosolic fraction to assess its release from the mitochondria.

-

Visualizations

Signaling Pathway of this compound Interaction with the Bcl-2 Family

Caption: Signaling pathway of this compound's interaction with the Bcl-2 family.

Experimental Workflow for Co-Immunoprecipitation

Caption: Experimental workflow for Co-Immunoprecipitation.

Experimental Workflow for FRET Assay

Caption: Experimental workflow for FRET Assay.

Conclusion

This compound represents a promising pharmacological tool for modulating the mitochondrial apoptotic pathway. While its direct interaction with individual Bcl-2 family proteins remains to be fully elucidated in terms of quantitative binding affinities, the existing evidence strongly supports a mechanism of action that involves the inhibition of Bax/Bak oligomerization and the subsequent formation of the Mitochondrial Apoptosis-induced Channel. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers to further investigate the therapeutic potential of this compound and similar compounds that target the core machinery of apoptosis. Further studies focusing on high-resolution structural analysis and more sensitive biophysical interaction assays will be invaluable in refining our understanding of the precise molecular interactions between this compound and the components of the apoptotic machinery.

References

An In-depth Technical Guide to the iMAC2 Compound: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the iMAC2 compound, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). This compound, chemically identified as 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, has emerged as a significant research tool for studying the intrinsic apoptotic pathway. This document details its physicochemical characteristics, outlines experimental protocols for its synthesis and biological evaluation, and presents its mechanism of action through signaling pathway and experimental workflow diagrams. All quantitative data has been summarized in structured tables for ease of reference.

Chemical Properties and Structure

This compound is a synthetic small molecule belonging to the dibromocarbazole piperazine class of compounds. Its chemical structure is characterized by a central carbazole ring system with bromine substitutions at the 3 and 6 positions, and a fluorinated propyl-piperazine side chain at the 9 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride | [1] |

| CAS Number | 335166-00-2 | [1] |

| Molecular Formula | C₁₉H₂₀Br₂FN₃·2HCl | [1] |

| Molecular Weight | 542.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 5 mM in DMSO | [1] |

Biological Activity

This compound is a potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC).[1] The MAC is a key component of the intrinsic apoptotic pathway, responsible for the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade leading to programmed cell death. By blocking the MAC, this compound effectively inhibits apoptosis.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (MAC inhibition) | 28 nM | N/A | [1] |

| IC₅₀ (Cytochrome c release) | 0.68 µM | Bid-induced Bax activation | [1] |

| Apoptosis Reduction | >50% | STS-induced FL5.12 cells | [1] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride (this compound) can be achieved through a multi-step process. The following is a representative synthetic scheme based on the synthesis of similar carbazole derivatives.

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

Alkylation of 3,6-Dibromo-9H-carbazole: To a solution of 3,6-dibromo-9H-carbazole in an appropriate aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added at 0°C. The mixture is stirred to allow for the deprotonation of the carbazole nitrogen. Subsequently, 1-bromo-3-chloro-2-fluoropropane is added, and the reaction is allowed to proceed at room temperature until completion, yielding the intermediate N-alkylated carbazole.

-

Nucleophilic Substitution with Piperazine: The crude intermediate from the previous step is dissolved in a suitable solvent, and an excess of piperazine is added. The reaction mixture is heated to facilitate the nucleophilic substitution of the terminal chlorine atom by the secondary amine of piperazine.

-

Purification of the Free Base: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel to obtain the pure free base of this compound.

-

Formation of the Dihydrochloride Salt: The purified free base is dissolved in a minimal amount of a suitable solvent, such as methanol or ether. A solution of hydrochloric acid in ether is then added dropwise with stirring. The resulting precipitate, this compound dihydrochloride, is collected by filtration, washed with cold ether, and dried under vacuum.

Cytochrome c Release Assay

This protocol describes a method to assess the inhibitory effect of this compound on cytochrome c release from isolated mitochondria using Western blotting.

Experimental Workflow:

Caption: Workflow for Cytochrome c Release Assay.

Detailed Methodology:

-

Mitochondrial Isolation: Mitochondria are isolated from a suitable cell line (e.g., HeLa or FL5.12) using differential centrifugation. All steps should be performed at 4°C.

-

Pre-incubation with this compound: Isolated mitochondria are resuspended in a mitochondrial assay buffer and pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at 30°C.

-

Induction of Apoptosis: Apoptosis is induced by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins, to the mitochondrial suspension.

-

Separation of Mitochondria and Supernatant: The mitochondrial suspension is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. The supernatant, containing the released cytosolic proteins including cytochrome c, is carefully collected. The mitochondrial pellet is washed and then lysed.

-

Western Blot Analysis: Protein concentrations of both the supernatant and the lysed mitochondrial fractions are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for cytochrome c, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Data Analysis: The amount of cytochrome c in the supernatant and mitochondrial fractions is quantified by densitometry of the Western blot bands. A decrease in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates inhibition of its release.

Signaling Pathway

This compound acts on the intrinsic pathway of apoptosis by directly inhibiting the Mitochondrial Apoptosis-Induced Channel (MAC). The formation of MAC is a critical step regulated by the Bcl-2 family of proteins.

Caption: this compound inhibits the intrinsic apoptotic pathway.

Conclusion

The this compound compound is a valuable pharmacological tool for investigating the mechanisms of apoptosis. Its high potency and specificity for the Mitochondrial Apoptosis-Induced Channel make it an ideal probe for studying the roles of MAC in both physiological and pathological processes. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of MAC inhibitors in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injuries.

References

iMAC2 in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound in a laboratory setting.

Solubility of this compound in DMSO

The solubility of a compound is a critical parameter for a wide range of in vitro and in vivo studies. Understanding the dissolution capacity of this compound in DMSO is essential for the preparation of stock solutions and the design of subsequent experiments.

Quantitative Solubility Data

Published data from multiple chemical suppliers indicates that this compound is soluble in DMSO. The available quantitative data is summarized in the table below.

| Parameter | Value | Source |

| Maximum Solubility | 5 mM | R&D Systems, Chemsrc |

Experimental Protocol: Determination of this compound Solubility in DMSO

The following is a generalized protocol for determining the solubility of a compound such as this compound in DMSO using the shake-flask method followed by analysis with High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker incubator

-

Calibrated analytical balance

-

Microcentrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound powder into a clean, dry vial.

-

Add a known volume of anhydrous DMSO to the vial.

-

Tightly cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker incubator set at a constant temperature (e.g., 25 °C).

-

Allow the solution to equilibrate for a minimum of 24 hours. This ensures that the solution reaches a true thermodynamic equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully remove the vial from the incubator.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Perform a serial dilution of the filtered supernatant with DMSO to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a standard curve of this compound in DMSO of known concentrations.

-

Inject the diluted sample and the standards onto the HPLC system.

-

Quantify the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original supernatant by multiplying the quantified concentration by the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.

-

Stability of this compound in DMSO

The stability of a compound in its solvent is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the potential for interference from degradation products.

Stability Profile and Storage Recommendations

Currently, there is no specific published data on the long-term stability of this compound in DMSO. However, this compound is a carbazole derivative. In general, carbazole scaffolds are chemically stable. To ensure the integrity of this compound in a DMSO stock solution, the following storage conditions are recommended based on best practices for similar compounds.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C or -80°C | Reduces the rate of potential chemical degradation and solvent evaporation. |

| Aliquoting | Aliquot into single-use volumes | Minimizes freeze-thaw cycles which can introduce moisture and accelerate degradation. |

| Light Exposure | Store in the dark (e.g., amber vials) | Protects against potential photodegradation. |

| Moisture | Use anhydrous DMSO and protect from moisture | Prevents hydrolysis of the compound. |

Experimental Protocol: Assessment of this compound Stability in DMSO

The following is a generalized protocol for assessing the stability of this compound in a DMSO solution over time using a stability-indicating HPLC method.

Materials:

-

This compound DMSO stock solution of known concentration

-

Anhydrous DMSO

-

HPLC system with a suitable detector (e.g., UV-Vis with Diode Array Detector - DAD)

-

Appropriate HPLC column (e.g., C18)

-

Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stability Samples:

-

Prepare a fresh, accurately concentrated stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, and exposed to light).

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, take an aliquot of the stock solution.

-

Dilute the aliquot to a suitable concentration for HPLC analysis.

-

Analyze the sample by HPLC. This will serve as the time-zero reference. The chromatogram should show a single, sharp peak for this compound.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

-

Allow the frozen samples to thaw completely at room temperature.

-

Prepare the samples for HPLC analysis as done for the time-zero point.

-

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Monitor the chromatograms for:

-

A decrease in the peak area of the parent this compound compound.

-

The appearance of new peaks, which would indicate degradation products. A DAD can be useful for comparing the UV spectra of new peaks to the parent compound.

-

-

-

Data Analysis:

-

Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

-

Plot the percentage of this compound remaining versus time for each condition to visualize the degradation profile.

-

Identify the storage condition that best preserves the stability of this compound.

-

Disclaimer: The information provided in this technical guide is based on publicly available data and general laboratory best practices. It is the responsibility of the end-user to validate this information for their specific application and to handle all chemical reagents with appropriate safety precautions.

The Inhibitory Impact of iMAC2 on Mitochondrial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial outer membrane permeabilization (MOMP) is a critical and often irreversible step in the intrinsic pathway of apoptosis, or programmed cell death. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, culminating in the formation of the Mitochondrial Apoptosis-Induced Channel (MAC). The MAC allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, triggering a cascade of events that lead to cell death. Given its central role in apoptosis, the MAC has emerged as a promising therapeutic target for conditions characterized by excessive or insufficient cell death. iMAC2, a small molecule inhibitor, has shown significant potential in modulating MOMP by targeting the MAC. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on MOMP, and detailed experimental protocols for its study.

The Mitochondrial Apoptosis-Induced Channel (MAC) and this compound

The MAC is a high-conductance channel that forms in the outer mitochondrial membrane during the early stages of apoptosis.[1] Its formation is primarily driven by the oligomerization of the pro-apoptotic Bcl-2 family members, Bax and Bak.[2] Once activated by apoptotic stimuli, Bax and Bak undergo conformational changes, insert into the outer mitochondrial membrane, and assemble into pores that constitute the MAC.[2][3] This channel facilitates the release of key apoptotic signaling molecules, including cytochrome c and Smac/DIABLO, from the intermembrane space into the cytosol.[4]

This compound is a potent inhibitor of the MAC. It has been shown to exert anti-apoptotic effects by blocking the release of cytochrome c.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound in inhibiting MOMP has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MAC Inhibition) | 28 nM | Patch clamp on mitochondria | |

| IC50 (Cytochrome c Release Inhibition) | 0.68 µM | Bid-induced Bax activation | |

| LD50 | 15 µM | Not Specified | [1][5] |

| Experimental Condition | This compound Concentration | Observed Effect | Cell Line | Reference |

| Staurosporine (STS)-induced apoptosis | 5 µM (1-hour pre-treatment, 12-hour treatment) | Over 50% reduction in apoptosis | FL5.12 cells | [1] |

| tBid-induced Bax relocation | 0.5 mM | Inhibition of Bax translocation from cytosol to mitochondria | HeLa cells expressing GFP-Bax | [6] |

Mechanism of Action of this compound

This compound exerts its anti-apoptotic effects by directly interfering with the process of MAC formation and function. While the precise molecular binding site is still under investigation, evidence suggests that this compound inhibits the relocation of Bax to the mitochondria, a critical step for its pro-apoptotic activity.[6] By preventing the accumulation of Bax at the mitochondrial outer membrane, this compound effectively blocks the subsequent oligomerization of Bax and the formation of the MAC pore.

Signaling Pathway of Intrinsic Apoptosis and this compound Inhibition

The intrinsic apoptotic pathway is initiated by a variety of intracellular stress signals, leading to the activation of the Bcl-2 family of proteins and culminating in MOMP. The following diagram illustrates this pathway and the point of intervention by this compound.

Figure 1: Intrinsic Apoptosis Pathway and this compound Inhibition. This diagram illustrates the signaling cascade of the intrinsic apoptotic pathway, from the initial stimulus to the execution of apoptosis. It highlights the central role of Bax/Bak activation and MAC formation in mitochondrial outer membrane permeabilization. The point of inhibition by this compound, preventing the relocation of Bax to the outer mitochondrial membrane, is indicated.

Experimental Protocols

A thorough investigation of the effects of this compound on MOMP requires a combination of techniques to assess mitochondrial integrity, protein translocation, and channel activity. Below are detailed methodologies for key experiments.

Mitochondrial Isolation from Cultured Cells

This protocol is a prerequisite for several downstream applications, including patch clamping and in vitro cytochrome c release assays.

Materials:

-

Cultured cells (70-80% confluency)

-

Ice-cold Ca/Mg free PBS

-

Hypotonic solution (e.g., 10 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

-

Homogenization buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

-

Dounce tissue grinder

-

Centrifuge

Procedure:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic solution and incubate on ice for 10-15 minutes to allow cells to swell.

-

Homogenize the swollen cells using a Dounce tissue grinder with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by trypan blue staining).

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in a suitable buffer for downstream applications.[1][5]

Patch Clamp of the Mitochondrial Outer Membrane

This technique allows for the direct measurement of MAC activity and its inhibition by this compound.

Materials:

-

Isolated mitochondria

-

Bath solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)

-

Pipette solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling pipettes

Procedure:

-

Adhere isolated mitochondria to a glass coverslip in the patch clamp chamber containing the bath solution.

-

Pull patch pipettes with a resistance of 10-20 MΩ and fire-polish the tip.

-

Fill the pipette with the pipette solution and approach a mitochondrion under microscopic guidance.

-

Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the outer mitochondrial membrane.

-

Apply voltage steps and record the resulting currents to measure channel activity. MAC is characterized by a large, variable conductance.

-

To study the effect of this compound, perfuse the bath with a solution containing the desired concentration of this compound and record subsequent channel activity.

Experimental Workflow for Mitochondrial Patch Clamp:

Figure 2: Mitochondrial Patch Clamp Workflow. This flowchart outlines the key steps involved in performing a patch-clamp experiment on the outer mitochondrial membrane to study the activity of the Mitochondrial Apoptosis-Induced Channel (MAC) and the effect of inhibitors like this compound.

Cytochrome c Release Assay (Western Blotting)

This assay quantifies the amount of cytochrome c released from the mitochondria into the cytosol, a hallmark of MOMP.

Materials:

-

Treated and untreated cells

-

Mitochondrial isolation reagents (as above)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against cytochrome c

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Induce apoptosis in cells in the presence or absence of this compound.

-

Harvest cells and separate the cytosolic and mitochondrial fractions as described in the mitochondrial isolation protocol.

-

Determine the protein concentration of both fractions.

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against cytochrome c, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and quantify the band intensities to determine the relative amounts of cytochrome c in each fraction.

Bax/Bak Oligomerization Assay

This assay is used to assess the formation of Bax or Bak oligomers, a key step in MAC formation.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., CHAPS-based buffer)

-

Cross-linking agent (e.g., BMH - bismaleimidohexane)

-

Non-reducing SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies against Bax or Bak

Procedure:

-

Induce apoptosis in cells in the presence or absence of this compound.

-

Lyse the cells in a CHAPS-based buffer.

-

Treat the lysates with a cross-linking agent like BMH to stabilize the oligomers.

-

Separate the proteins on a non-reducing SDS-PAGE gel.

-

Perform a Western blot as described above, probing with antibodies specific for Bax or Bak.

-

Monomeric, dimeric, and higher-order oligomeric forms of Bax/Bak can be visualized and quantified.

Conclusion

This compound represents a valuable tool for the study of mitochondrial apoptosis and holds therapeutic potential for diseases associated with dysregulated cell death. Its ability to inhibit the Mitochondrial Apoptosis-Induced Channel by preventing the mitochondrial translocation of Bax provides a specific mechanism for modulating MOMP. The experimental protocols detailed in this guide offer a comprehensive approach to investigating the effects of this compound and other potential modulators of the intrinsic apoptotic pathway. Further research into the precise molecular interactions of this compound with the components of the MAC will be crucial for the development of next-generation therapeutics targeting this critical cellular process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oligomeric Bax Is a Component of the Putative Cytochrome c Release Channel MAC, Mitochondrial Apoptosis-induced Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genetex.com [genetex.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Unraveling "iMAC2": A Case of Mistaken Identity in Therapeutic Research

An extensive review of scientific and medical literature reveals no evidence of a therapeutic agent or biological target known as "iMAC2." Initial investigations into the query have instead pointed towards an industrial monitoring and control system, indicating a potential misinterpretation of the term in a biomedical context.

This report addresses the initial request for an in-depth technical guide on the therapeutic potential of "this compound." However, due to the absence of any discernible entity corresponding to "this compound" within the realms of pharmacology, molecular biology, or clinical research, this document will instead detail the search process and the resulting lack of pertinent information.

The Search for this compound: A Dead End in Biomedical Databases

A comprehensive search strategy was employed to identify any mention of "this compound" in relation to therapeutic applications. This included querying major scientific databases, clinical trial registries, and patent repositories. The search terms included "this compound therapeutic potential," "this compound mechanism of action," "this compound signaling pathway," "this compound preclinical studies," and "this compound clinical trials."

The results consistently yielded information about the "this compound Controller," a component of the "iMAC Integrated Monitoring and Control System" designed for industrial applications in hazardous environments like mining.[1] This system utilizes a patented signaling technique for communication between modules and is not related to any biological or therapeutic process.[1][2]

Further searches into broader topics such as signal transduction pathways in cancer and other diseases did not uncover any link to a molecule or pathway designated as "this compound."[3][4][5] Similarly, a review of ongoing and completed clinical trials in various therapeutic areas, including oncology and metabolic diseases, showed no trials investigating a drug or therapy with this name.[6][7][8][9][10][11][12]

Conclusion: A Nonexistent Therapeutic Target

Based on the exhaustive search, it can be concluded that "this compound" is not a recognized name for any drug, protein, gene, or signaling pathway currently under investigation for therapeutic purposes. The initial query likely stems from a misunderstanding or a typographical error.

Therefore, the creation of a technical guide, including data tables, experimental protocols, and visualizations as requested, is not feasible. Without a defined subject, there is no scientific data to present or analyze.

It is recommended that the original query be revisited to ensure the correct terminology is being used. If "this compound" is an internal codename or a very recent discovery not yet in the public domain, further clarification would be needed to proceed with any meaningful analysis.

References

- 1. ampcontrolgroup.com [ampcontrolgroup.com]

- 2. ampcontrolgroup.com [ampcontrolgroup.com]

- 3. Signal Transduction Pathways Activated by Innate Immunity in Mast Cells: Translating Sensing of Changes into Specific Responses [mdpi.com]

- 4. Major Cellular Signaling Pathway Contributes To Cancers | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 5. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. | BioWorld [bioworld.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. firstwordpharma.com [firstwordpharma.com]

Methodological & Application

Application Notes and Protocols for Utilizing CaMKII in Cell Culture Experiments

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine protein kinase that acts as a key mediator of calcium signaling in a wide array of cellular functions.[1][2] Present in virtually all cell types, CaMKII plays a pivotal role in processes ranging from synaptic plasticity and memory formation in neurons to cell cycle regulation and apoptosis.[1][2][3][4] Its complex regulation and diverse downstream targets make it a significant area of study in basic research and a potential therapeutic target in various diseases.

These application notes provide an in-depth guide to studying CaMKII in cell culture experiments, covering its activation, inhibition, and the analysis of its downstream effects. The protocols detailed below are intended for researchers in cell biology, neuroscience, and drug development.

Application Notes

Investigating Neuronal Function and Synaptic Plasticity

CaMKII is highly abundant in the brain and is a central figure in the mechanisms of long-term potentiation (LTP), a cellular correlate of learning and memory.[5] In neuronal cell cultures, the role of CaMKII can be investigated by stimulating synaptic activity and observing CaMKII-dependent changes.

-

Key Applications:

Elucidating the Role of CaMKII in Cell Proliferation and Cancer

Emerging evidence implicates CaMKII in the regulation of cell growth and proliferation.[2] Overexpression or aberrant activation of CaMKII has been linked to changes in cell cycle progression and morphology in various cell lines, including PC12 cells.[7]

-

Key Applications:

-

Assessing the effect of CaMKII inhibition on the proliferation of cancer cell lines.

-

Investigating the downstream signaling pathways through which CaMKII influences cell cycle checkpoints.

-

Identifying specific CaMKII isoforms involved in tumorigenesis.

-

Exploring CaMKII's Involvement in Cellular Stress and Apoptosis

CaMKII is also a critical player in cellular responses to stress and can mediate apoptotic cell death.[4] For instance, sustained CaMKII activation can lead to endoplasmic reticulum (ER) stress-induced apoptosis.[4]

-

Key Applications:

Experimental Protocols

Protocol 1: Pharmacological Inhibition of CaMKII in Cultured Cells

This protocol describes the use of pharmacological inhibitors to study the function of CaMKII in a cell culture model of choice.

Materials:

-

Cultured cells (e.g., primary neurons, PC12, or other relevant cell line)

-

Complete cell culture medium

-

CaMKII inhibitors (e.g., KN-93, tat-CN21)

-

Control compound (e.g., KN-92, an inactive analog of KN-93)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein assay reagents

-

Reagents for downstream analysis (e.g., Western blotting, immunofluorescence)

Procedure:

-

Cell Plating: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow to the desired confluency.

-

Inhibitor Preparation: Prepare stock solutions of CaMKII inhibitors and control compounds in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in complete cell culture medium just before use.

-

Treatment:

-

Remove the existing culture medium from the cells.

-

Add the medium containing the CaMKII inhibitor or control compound to the cells. Good starting concentrations are 10 µM for KN-93 and 5 µM for tat-CN21.[1][8]

-

Incubate the cells for the desired duration (e.g., 1-24 hours), depending on the specific experiment.[9]

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

-

Downstream Analysis: Analyze the cell lysates to assess the effect of CaMKII inhibition. This can include:

-

Western Blotting: To measure the phosphorylation status of CaMKII (p-CaMKII at Thr286) and its downstream targets.

-

Immunofluorescence: To observe changes in protein localization or cellular morphology.

-

Cell Viability/Apoptosis Assays: To determine the effect of CaMKII inhibition on cell survival.

-

Quantitative Data Summary: CaMKII Inhibitors

| Inhibitor | Class | Mechanism of Action | Recommended Starting Concentration (Cell Culture) | IC50 | Reference |

| KN-93 | Ca2+/CaM-competitive | Allosteric inhibitor, prevents activation by Ca2+/CaM | 10 µM | 399 ± 66 nM | [1][10][11] |

| KN-62 | Ca2+/CaM-competitive | Similar to KN-93, prevents activation by Ca2+/CaM | 10 µM | ~900 nM | [4][11] |

| tat-CN21 | Peptide Inhibitor | Binds to the T-site, inhibiting both enzymatic activity and protein-protein interactions | 5 µM | Not specified | [1][8] |

| AS283 | ATP-competitive | Competes with ATP for binding to the kinase domain | 10 µM | Not specified | [1][8] |

Protocol 2: In Vitro CaMKII Autophosphorylation Assay

This protocol is for assessing the autophosphorylation of CaMKII at Threonine 286 (T286), a key step in its activation, using Western blotting.

Materials:

-

Purified CaMKII or cell lysate containing CaMKII

-

Reaction Buffer: 50 mM PIPES (pH 7.2), 10 mM MgCl₂, 2 mM CaCl₂, 1 µM microcystin-LR, 100 nM calmodulin

-

ATP solution (100 mM)

-

2x SDS-PAGE Sample Loading Buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-phospho-T286 CaMKII antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the CaMKII sample with the reaction buffer.

-

Initiate the reaction by adding ATP to a final concentration of 100 µM. The final kinase concentration should be around 20 nM for purified enzyme.[12]

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 seconds or as required.[12]

-

Stopping the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample loading buffer and boiling for 5 minutes.[12]

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.[12]

-

Transfer the separated proteins to a PVDF membrane.

-